N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide is a complex organic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide typically involves the coupling of 2,4’-bipyridine with a benzamide derivative. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide, often involves large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide involves its ability to chelate metal ions. This chelation can disrupt various biological processes, particularly those that rely on metal-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used in the synthesis of metal complexes.
4,4’-Bipyridine: Commonly used in the production of viologens, which are redox-active compounds with applications in electrochromic devices
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific interactions with metal ions and biological molecules .
Properties
IUPAC Name |
4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-15-19-5-3-12-23-20(19)17-10-13-22-14-11-17/h3,5-14H,2,4,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHCRSLQAMDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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